Kv1.3 Ion Channel Inhibition: Potency Deficit Versus Optimized trans-Carbamate Lead
This compound demonstrates a significant reduction in Kv1.3 inhibitory potency compared to optimized leads. It exhibits an IC50 of 9,000 nM against human Kv1.3 channels, which is approximately 55-fold weaker than the potent trans-carbamate inhibitor 'trans-18' (IC50 = 122 nM) from the same benzamide-tetrahydropyran series [1][2]. This large potency gap confirms that while the core scaffold is permissive for Kv1.3 binding, the specific substitution pattern of this compound is suboptimal, making it a valuable negative control or a starting point for late-stage functionalization.
| Evidence Dimension | Kv1.3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 9,000 nM |
| Comparator Or Baseline | trans-18 (a trans-carbamate benzamide-tetrahydropyran analog): IC50 = 122 nM |
| Quantified Difference | Target compound is ~73.8-fold less potent than trans-18. |
| Conditions | Whole-cell automated patch-clamp electrophysiology on human Kv1.3 expressed in CHO cells, holding potential -80 mV [1][2]. |
Why This Matters
This data positions the compound as a critical tool for SAR studies aiming to understand the functional consequences of a free hydroxyl at the 4-position of the oxane ring versus a carbamate moiety in the context of Kv1.3 blockade.
- [1] Fois, M.; Pelcar, Š.; Nasburg, J. A.; Wulff, H.; Peterlin-Mašič, L.; Tomašič, T. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors. Acta Pharm. 2025, 75 (2), 179-196. View Source
- [2] BindingDB Entry for BDBM50456971 (CHEMBL4210636). Inhibition of human Kv1.3. Accessed May 9, 2026. View Source
